What are the chemical and physical properties of tetraethylene glycol dimethacrylate
What are the chemical and physical properties of tetraethylene glycol dimethacrylate
An In-depth Technical Guide to Tetraethylene Glycol Dimethacrylate (TEGDMA)
Introduction
Tetraethylene glycol dimethacrylate (TEGDMA), identified by CAS number 109-17-1, is a low-viscosity, difunctional monomer that holds a significant position in the field of polymer science and material engineering.[1][2] Its unique molecular architecture, featuring a flexible tetraethylene glycol core flanked by two reactive methacrylate groups, imparts a valuable combination of properties including low volatility, high boiling point, and the ability to form highly crosslinked polymer networks.[3] This guide provides a comprehensive overview of the chemical and physical properties of TEGDMA, its polymerization behavior, key applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and material science.
Molecular and Chemical Properties
The foundation of TEGDMA's utility lies in its distinct molecular structure. The long, hydrophilic ethylene glycol chain provides flexibility and influences solubility, while the terminal methacrylate units are responsible for its polymerization and crosslinking capabilities.
Chemical Structure and Identifiers
The structure consists of a central polyether chain with methacrylate groups at both ends.
Caption: Chemical structure of TEGDMA.
This bifunctional nature allows TEGDMA to act as a potent crosslinking agent, forming a three-dimensional polymer network that enhances the mechanical stability and solvent resistance of the final material.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | [4][5] |
| CAS Number | 109-17-1 | [1][2] |
| Molecular Formula | C16H26O7 | [1][5] |
| Molecular Weight | 330.37 g/mol | [2][4][5] |
| SMILES | CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | [2][4] |
| InChIKey | LTHJXDSHSVNJKG-UHFFFAOYSA-N |[2][4] |
Physical and Spectroscopic Properties
TEGDMA is typically supplied as a clear to pale-straw colored liquid.[1] Its physical properties are critical for its role as a reactive diluent, particularly in dental composites, where it helps to reduce the viscosity of more rigid monomers, improving handling and filler incorporation.
Table 2: Physical Properties of TEGDMA
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Water-white to pale-straw liquid | [1] |
| Density | 1.082 g/mL at 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.463 | [2][3] |
| Boiling Point | 220 °C | [1][6] |
| Melting Point | ~ -20 °C | [1] |
| Flash Point | 82 °C - 110 °C (closed cup) | [6] |
| Solubility | Insoluble in water; soluble in styrene, many esters, and aromatics. Limited solubility in aliphatic hydrocarbons. | [1] |
| Storage Temperature | 2-8 °C, protected from light and heat. |[2][3][6] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of TEGDMA is characterized by signals corresponding to the vinyl protons of the methacrylate groups (typically around 5.5-6.1 ppm), the methyl protons on the double bond (around 1.9 ppm), and a complex series of overlapping signals from the ethylene glycol backbone protons (typically in the 3.6-4.3 ppm range).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information for monitoring polymerization. Key peaks include the C=O stretching vibration of the ester group (around 1715-1720 cm⁻¹), the C=C stretching of the methacrylate group (around 1635-1640 cm⁻¹), and C-O-C ether bond stretches in the polyglycol chain (around 1100-1200 cm⁻¹). The decrease in the intensity of the C=C peak is commonly used to quantify the degree of conversion during polymerization.[8][9]
Polymerization and Reactivity
TEGDMA undergoes free-radical polymerization, typically initiated by light (photo-polymerization) or heat (thermal polymerization). Its difunctional nature is central to its primary role as a crosslinking agent.
Mechanism of Free-Radical Polymerization
The process involves three main stages:
-
Initiation: A free-radical initiator (e.g., a photoinitiator like camphorquinone in dental applications or a thermal initiator like AIBN) is activated to produce free radicals.
-
Propagation: The radical attacks the carbon-carbon double bond of a methacrylate group, initiating a growing polymer chain.
-
Crosslinking: As the polymer chains grow, a radical on one chain can attack the pendant methacrylate group of another TEGDMA monomer that is already part of another chain. This creates a covalent bond between the chains, leading to the formation of a rigid, three-dimensional network.
Caption: Workflow of TEGDMA free-radical polymerization.
This crosslinking is vital for achieving the desired mechanical properties, such as high strength and low solubility, in the final cured material. Studies have shown that polymerization can also be induced under high pressure, offering a catalyst-free method for creating high-purity polymers.[8][10]
Key Applications
The unique properties of TEGDMA make it an indispensable component in a variety of high-performance materials.
-
Dental Composites and Adhesives: TEGDMA is one of the most common monomers used in dental restorative materials.[3][11] It serves as a reactive diluent to reduce the viscosity of high molecular weight monomers like Bis-GMA, improving handling characteristics and allowing for higher filler loading. Its crosslinking ability contributes to the mechanical strength and durability of the final restoration.[2]
-
Biomaterials and Hydrogels: The flexible and hydrophilic ethylene glycol backbone makes TEGDMA suitable for creating hydrogels for biomedical applications, such as in drug delivery systems.[2][3] These hydrogels can absorb significant amounts of water while maintaining structural integrity.
-
UV-Curable Coatings and Inks: In industrial settings, TEGDMA is used in coatings, inks, and adhesives that are cured using ultraviolet (UV) light.[3] Its rapid polymerization upon exposure to UV radiation allows for fast processing times.
-
Solid-Phase Peptide Synthesis: Crosslinked polystyrene resins incorporating TEGDMA have been developed as solid supports for peptide synthesis, where the hydrophilic nature of the crosslinker improves solvent compatibility and reaction kinetics.[12]
Safety and Toxicology
While widely used, TEGDMA presents certain hazards that require careful management.
-
Hazards: TEGDMA is classified as a skin and eye irritant.[1][5][13] It is also a known skin sensitizer, meaning repeated contact can lead to an allergic skin reaction (contact dermatitis), a notable occupational hazard for dental professionals.[3][5][14]
-
Biocompatibility: In dental and biomedical applications, the primary concern is the leaching of unreacted monomer from the cured polymer.[11] Incomplete polymerization can release TEGDMA into the biological environment, where it has been shown to exhibit cytotoxicity and may induce apoptosis in cells like human dental pulp cells.[11][15] The degree of conversion during polymerization is therefore a critical factor in ensuring the biocompatibility of TEGDMA-based devices.
-
Handling and Storage: Proper personal protective equipment (PPE), including gloves and safety goggles, is mandatory when handling TEGDMA to prevent skin and eye contact.[3][6] It should be stored in a cool, dark, and well-ventilated place (recommended 2-8 °C) to prevent premature polymerization, as it is sensitive to heat and light.[6] The monomer is typically supplied with an inhibitor, such as hydroquinone (HQ), to ensure stability during storage.[2][3]
Experimental Protocol: Measuring Degree of Conversion via FTIR
Objective: To determine the extent of polymerization of a TEGDMA-based resin by monitoring the decrease in the methacrylate C=C bond absorbance using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
TEGDMA monomer
-
Photo-initiator system (e.g., camphorquinone/amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light (or other appropriate UV/Visible light source)
-
Micropipette
-
Timer
Methodology
Caption: Workflow for determining polymerization conversion using FTIR.
Detailed Steps:
-
Sample Preparation: In a light-protected vial, mix the TEGDMA monomer with the appropriate concentration of the photo-initiator system.
-
Baseline Measurement: Place a small drop of the unpolymerized liquid resin onto the ATR crystal of the FTIR spectrometer. Record the spectrum. This is the "uncured" state.
-
Peak Identification: In the uncured spectrum, measure the peak height or area of the aliphatic C=C absorbance at approximately 1638 cm⁻¹. An internal standard peak, which does not change during polymerization (e.g., an aromatic C=C peak from another monomer like Bis-GMA at ~1608 cm⁻¹), should also be measured to normalize the results.[9]
-
Curing: Expose the sample directly on the ATR crystal to a curing light for a standardized period (e.g., 40 seconds).
-
Final Measurement: Immediately after curing, record the spectrum of the polymerized sample. This is the "cured" state. Measure the peak height or area of the same C=C and reference peaks.
-
Calculation: The degree of conversion (DC) is calculated based on the reduction in the ratio of the C=C peak absorbance to the reference peak absorbance before and after curing.
-
Formula: DC (%) = [1 - (Absorbance_C=C / Absorbance_ref)_cured / (Absorbance_C=C / Absorbance_ref)_uncured] * 100
-
This protocol provides a reliable and widely accepted method for quantifying the polymerization efficiency, which is directly linked to the final mechanical properties and biocompatibility of the material.
Conclusion
Tetraethylene glycol dimethacrylate is a fundamentally important difunctional monomer whose value is derived from its unique molecular structure. The combination of a flexible, hydrophilic polyether core and reactive terminal methacrylate groups provides a balance of properties that make it an ideal crosslinking agent and reactive diluent. Its widespread use in dental composites, hydrogels, and industrial coatings underscores its versatility. However, a thorough understanding of its polymerization kinetics and toxicological profile is essential for its safe and effective application, particularly in the biomedical field where the degree of conversion is paramount to ensuring long-term biocompatibility.
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